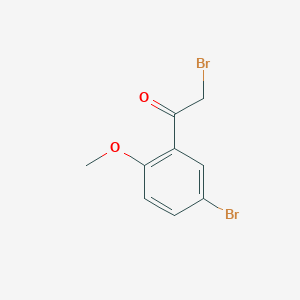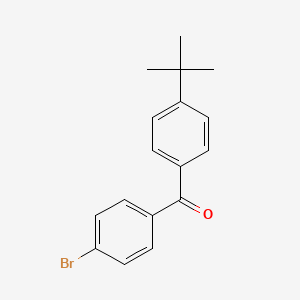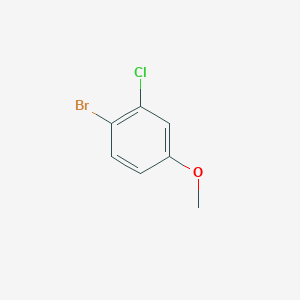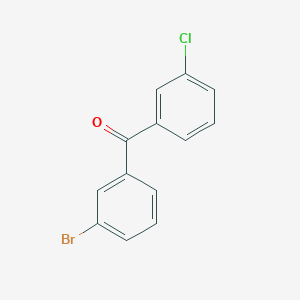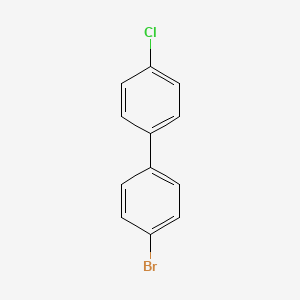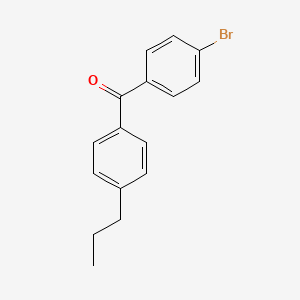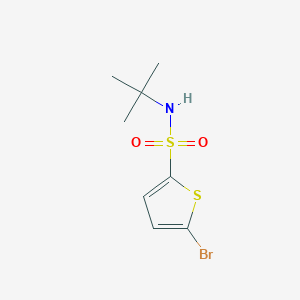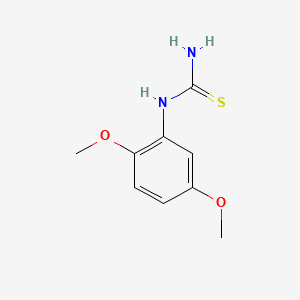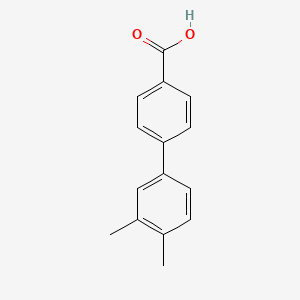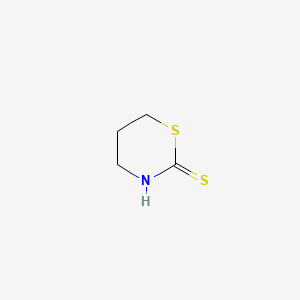
1,3-Thiazinane-2-thion
Übersicht
Beschreibung
1,3-Thiazinane-2-thione, also known as NSC-7533, is a sulfur-containing heterocyclic compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of applications, such as drug synthesis and synthesis of other organic compounds. It is also used in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „1,3-Thiazinane-2-thion“, mit Schwerpunkt auf einzigartigen Anwendungen in verschiedenen Bereichen:
Organische Synthese
This compound wird bei der Synthese verschiedener organischer Verbindungen verwendet. Zum Beispiel wird es in der enantioselektiven Acetalbildung aus N-Propanoyl-1,3-Thiazinane-2-thion und Trimethylorthoformiat verwendet . Es spielt auch eine Rolle bei der Synthese und Acylierung .
Medizinische Chemie
In der medizinischen Chemie haben sich Derivate von this compound als hochwirksame Medikamente zur Behandlung von Krankheiten erwiesen. Beispielsweise haben bestimmte Derivate gezeigt, dass sie eine anti-HIV-Aktivität aufweisen, was für die Behandlung von AIDS von Vorteil sein könnte .
Antioxidative Anwendungen
Die Verbindung wurde auf ihre antioxidativen Eigenschaften untersucht. Derivate von this compound haben eine stärkere antioxidative Aktivität als Chitosane gezeigt, insbesondere bei Derivaten mit niedrigem Molekulargewicht .
Heterocyclische Chemie
Als heterocyclische Verbindung ist this compound von Bedeutung bei der Synthese von Thiazin- und Benzothiazinderivaten. Diese Derivate werden unter lösemittelfreien Bedingungen synthetisiert und haben verschiedene bioaktive Eigenschaften .
Mehrkomponentenreaktionen
Es ist auch an Mehrkomponentenreaktionen beteiligt, wie z. B. der Synthese von Thiazolidin-2-thionen über eine Domino-Alkylierung/intramolekulare Michael-Addition .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,3-Thiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen . Similar thiazine derivatives have been shown to have biological activity and are used in various medical areas .
Mode of Action
It is known that thiazine derivatives can interact with their targets to exert their effects . For instance, some thiazine derivatives have been shown to have anti-HIV activity .
Biochemical Pathways
Thiazine derivatives are known to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Some thiazine derivatives have been shown to inhibit the proliferation of different tumor cells, suggesting potential antitumor activity .
Biochemische Analyse
Biochemical Properties
1,3-Thiazinane-2-thione plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . Additionally, 1,3-Thiazinane-2-thione can form complexes with metal ions, influencing various biochemical pathways . These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
1,3-Thiazinane-2-thione has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the activity of certain enzymes, leading to altered metabolic flux and changes in metabolite levels . These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of 1,3-Thiazinane-2-thione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways . Additionally, 1,3-Thiazinane-2-thione can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Thiazinane-2-thione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 1,3-Thiazinane-2-thione can degrade over time, leading to reduced efficacy and altered cellular responses . Understanding these temporal effects is crucial for optimizing the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 1,3-Thiazinane-2-thione vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications . These findings are essential for determining the safe and effective use of 1,3-Thiazinane-2-thione in clinical settings.
Metabolic Pathways
1,3-Thiazinane-2-thione is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity . For instance, it has been shown to inhibit certain enzymes involved in the oxidation of organic substances, leading to changes in metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of 1,3-Thiazinane-2-thione within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These factors are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1,3-Thiazinane-2-thione exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,3-thiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDWOMIVMIHAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376939 | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5554-48-3 | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1, tetrahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1, tetrahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazinane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D5Y97792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 1,3-Thiazinane-2-thione derivatives?
A1: A prevalent method involves a one-pot reaction using primary amines, carbon disulfide, and α,β-unsaturated aldehydes under solvent-free conditions. [] This approach has shown efficacy in synthesizing 4-hydroxy-1,3-thiazinane-2-thione derivatives, which can be further modified to their dehydrated or acetylated counterparts. [] Another method utilizes Baylis-Hillman acetates as ambiphilic building blocks for the construction of 1,3-thiazinane-2-thione frameworks. [, ]
Q2: How does the structure of 1,3-Thiazinane-2-thione influence its conformation?
A2: Crystallographic studies reveal that the 1,3-thiazinane ring in these compounds often adopts a half-boat conformation. [, , ] For instance, in 3-(1-Phenylethyl)-1,3-thiazinane-2-thione, the carbon at position 5 of the ring deviates significantly from the plane formed by the remaining atoms. [] This conformation can be influenced by the substituents on the ring.
Q3: Can you elaborate on the intermolecular interactions observed in the crystal structures of 1,3-Thiazinane-2-thione derivatives?
A3: Various weak interactions contribute to the crystal packing of these compounds. C-H⋯S hydrogen bonds are commonly observed, linking molecules into chains or networks. [, ] Additionally, π–π stacking interactions between aromatic rings are found in some derivatives, further stabilizing the crystal structure. []
Q4: Are there any catalytic applications of 1,3-Thiazinane-2-thione derivatives reported?
A4: Yes, N-acyl 1,3-thiazinane-2-thiones have demonstrated remarkable potential as substrates in asymmetric Michael additions. [] When catalyzed by chiral nickel(II) complexes, these reactions proceed with high regio-, diastereo-, and enantioselectivity. [] This control over stereochemistry allows access to all four possible Michael stereoisomers, offering a versatile platform for synthesizing chiral molecules.
Q5: Has the synthesis of specific enantiomers of 1,3-Thiazinane-2-thione derivatives been achieved?
A5: The stereodivergent nature of the Michael additions utilizing N-acyl 1,3-thiazinane-2-thiones and chiral nickel(II) catalysts enables the synthesis of specific enantiomers. [] The choice of the chiral ligand on the nickel(II) complex dictates the stereochemical outcome, granting access to either the syn or anti enantiomerically pure products. []
Q6: Are there any specific examples where the synthetic utility of 1,3-Thiazinane-2-thione derivatives is highlighted?
A6: The asymmetric synthesis of Tapentadol, a centrally acting analgesic, showcases the utility of these reactions. [] The desired enantiomerically pure Tapentadol precursor is obtained through the strategic application of this methodology, highlighting its potential in synthesizing complex chiral molecules. []
Q7: What analytical techniques are employed to characterize 1,3-Thiazinane-2-thione derivatives?
A7: Crystallography plays a crucial role in elucidating the structures of these compounds, providing information on bond lengths, angles, and conformations. [, , ] Spectroscopic methods like NMR and IR spectroscopy are essential for characterizing the compounds and studying their properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




